![molecular formula C6H8ClN3O2 B1458768 methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1807979-82-3](/img/structure/B1458768.png)
methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
“Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the empirical formula C5H6ClN3O2 and a molecular weight of 175.57 . It is a halogenated heterocycle . The compound is usually sold in a solid form .
Molecular Structure Analysis
The molecular structure of “methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” can be represented by the SMILES string COC(=O)Cn1cnc(Cl)n1
. This indicates that the compound contains a methyl ester group (COC=O), a 1,2,4-triazole ring (n1cncn1), and a chlorine atom attached to the triazole ring .
Physical And Chemical Properties Analysis
“Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data .
Scientific Research Applications
Drug Discovery
1,2,4-Triazoles are a significant class of compounds in pharmaceutical chemistry due to their structural similarity to the amide bond, which is a common feature in many drugs. They exhibit a range of biological activities and have been incorporated into various medicinal compounds. For instance, the triazole core is present in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .
Organic Synthesis
The triazole ring system serves as a versatile intermediate in organic synthesis. Its high chemical stability under both acidic and basic conditions makes it an excellent candidate for constructing more complex molecules. The “click chemistry” approach often utilizes triazoles for creating new chemical entities .
Polymer Chemistry
In polymer science, triazoles contribute to the development of novel materials with enhanced properties. Their ability to engage in hydrogen bonding and their aromatic character can be exploited to create polymers with specific mechanical and thermal characteristics .
Supramolecular Chemistry
Triazoles are known to facilitate the formation of supramolecular structures due to their ability to participate in multiple hydrogen bonding interactions. This property is useful in the design of molecular sensors, switches, and other functional supramolecular systems .
Chemical Biology
In chemical biology, triazoles can be used for bioconjugation, linking biomolecules to various probes or other molecules. This application is crucial for studying biological processes and developing diagnostic tools .
Fluorescent Imaging
The triazole moiety can be incorporated into fluorescent probes for imaging purposes. Its strong dipole moment and stability make it suitable for use in fluorescent imaging techniques, aiding in the visualization of cellular and molecular processes .
Anticancer Research
Triazole derivatives have shown potential as anticancer agents. For example, certain triazole compounds have demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential use in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of triazoles, particularly against fungal pathogens, make them valuable in the development of new antifungal agents. They have been tested against strains like Candida albicans and Rhizopus oryzae, showing promising results .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds, such as 1,2,3-triazoles, have been reported to exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor . This suggests that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to interact with various biological pathways . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate might also affect a broad range of biochemical pathways.
Result of Action
For instance, 1,2,3-triazoles have been reported to exert anticancer activity , suggesting that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate might have similar effects.
properties
IUPAC Name |
methyl 2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTUJLMCUIYSQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.